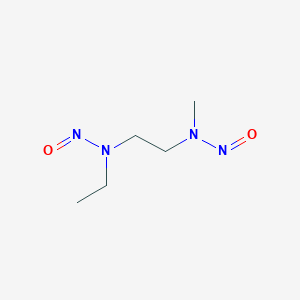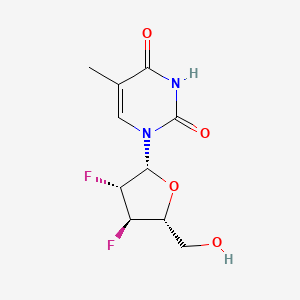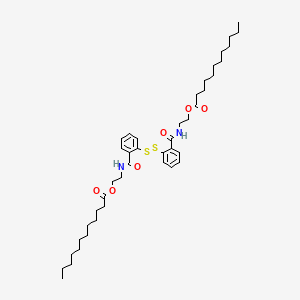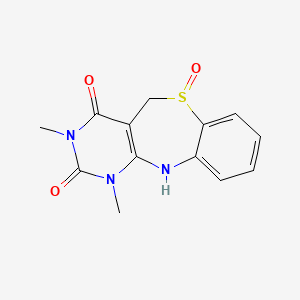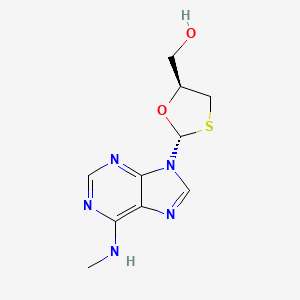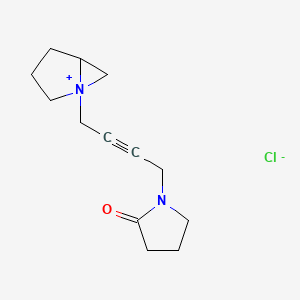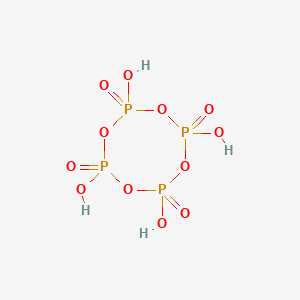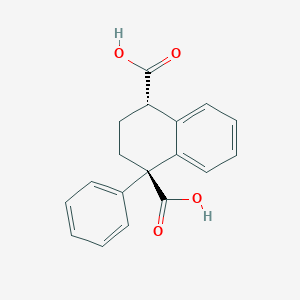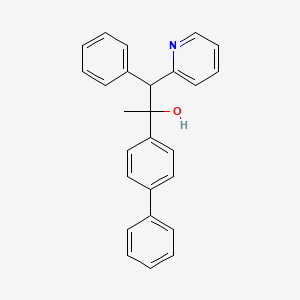
2-(Biphenyl-4-yl)-1-phenyl-1-(pyridin-2-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its complex molecular structure, which includes biphenyl, pyridine, and ethanol groups. It has a molecular formula of C26H23NO and a molecular weight of 365.4669 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol typically involves multi-step organic reactions. The process begins with the formation of the biphenyl and pyridine intermediates, which are then coupled through a series of reactions involving reagents such as Grignard reagents, organolithium compounds, and various catalysts. The final step usually involves the reduction of the intermediate to yield the desired ethanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
類似化合物との比較
Similar Compounds
Alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol: shares similarities with other biphenyl and pyridine derivatives, such as:
Uniqueness
The uniqueness of alpha-(1,1’-biphenyl)-4-yl-alpha-methyl-beta-phenyl-2-pyridineethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
16164-72-0 |
|---|---|
分子式 |
C26H23NO |
分子量 |
365.5 g/mol |
IUPAC名 |
1-phenyl-2-(4-phenylphenyl)-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C26H23NO/c1-26(28,23-17-15-21(16-18-23)20-10-4-2-5-11-20)25(22-12-6-3-7-13-22)24-14-8-9-19-27-24/h2-19,25,28H,1H3 |
InChIキー |
PMWCWPLKNZYGCB-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(C3=CC=CC=C3)C4=CC=CC=N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



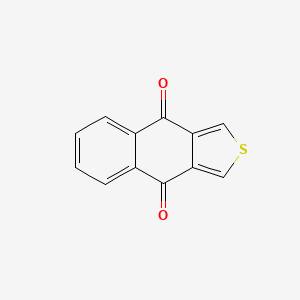
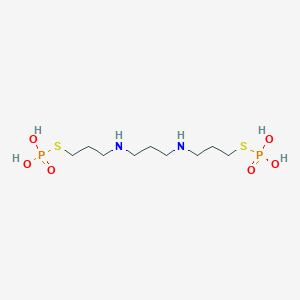
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
